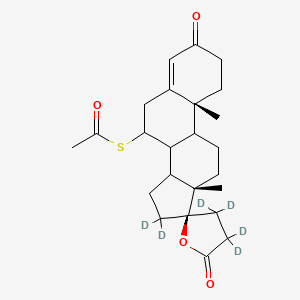
Spironolactone-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spironolactone-d6 is a deuterated form of spironolactone, a synthetic steroid that acts as an aldosterone antagonist. It is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of spironolactone in biological samples . The deuterium atoms in this compound replace hydrogen atoms, making it useful in pharmacokinetic studies due to its stability and distinguishable mass.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spironolactone-d6 involves the incorporation of deuterium atoms into the spironolactone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a catalyst, and appropriate solvents to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. Quality control measures are implemented to verify the purity and isotopic enrichment of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Spironolactone-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form canrenone-d6, a major metabolite.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include canrenone-d6, reduced this compound derivatives, and various substituted this compound compounds. These products are often used in further pharmacological and biochemical studies .
Wissenschaftliche Forschungsanwendungen
Spironolactone-d6 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in LC-MS/MS for the quantification of spironolactone and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of spironolactone.
Medicine: Utilized in clinical research to monitor drug levels and ensure accurate dosing.
Industry: Applied in the development and quality control of pharmaceutical formulations containing spironolactone
Wirkmechanismus
Spironolactone-d6 exerts its effects by acting as an aldosterone antagonist. It binds to mineralocorticoid receptors in the distal tubules of the kidney, preventing aldosterone from exerting its effects. This leads to increased excretion of sodium and water while retaining potassium. The deuterium atoms in this compound do not alter its mechanism of action but provide a stable isotopic label for analytical purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spironolactone: The non-deuterated form of spironolactone, widely used as a diuretic and aldosterone antagonist.
Canrenone: A metabolite of spironolactone with similar pharmacological properties.
Eplerenone: Another aldosterone antagonist with a similar mechanism of action but different chemical structure
Uniqueness
Spironolactone-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The incorporation of deuterium atoms allows for precise quantification and differentiation from non-deuterated compounds in complex biological matrices. This makes this compound an invaluable tool in pharmacokinetic and metabolic studies .
Eigenschaften
Molekularformel |
C24H32O4S |
|---|---|
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
S-[(7R,10R,13S,17R)-3',3',4',4',16,16-hexadeuterio-10,13-dimethyl-3,5'-dioxospiro[1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
InChI |
InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17?,18?,19-,21?,22+,23+,24-/m1/s1/i7D2,10D2,11D2 |
InChI-Schlüssel |
LXMSZDCAJNLERA-MWPZMKMXSA-N |
Isomerische SMILES |
[2H]C1(CC2C3[C@@H](CC4=CC(=O)CC[C@@]4(C3CC[C@@]2([C@]15C(C(C(=O)O5)([2H])[2H])([2H])[2H])C)C)SC(=O)C)[2H] |
Kanonische SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




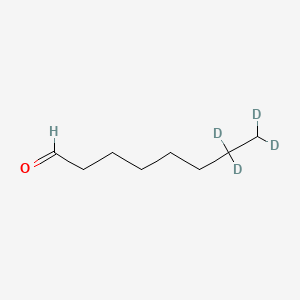
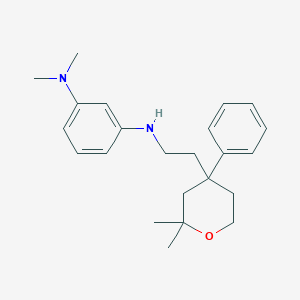

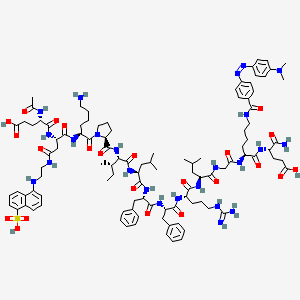
![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)

![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)
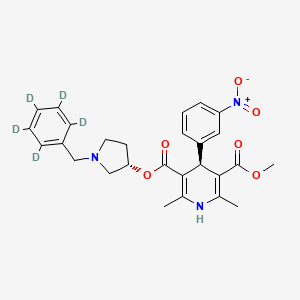


![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12371427.png)
![3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12371428.png)
